N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11-5-4-6-13(14-11)19-12-7-9-16(10-8-12)20(17,18)15(2)3/h4-6,12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCZKCIAQHPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine or piperidine rings.
Scientific Research Applications
N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyridine Scaffolds
Compound A : N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide (C₁₆H₂₄N₂O₂)
- Structure : A propanamide derivative with a piperidine ring substituted by a methoxymethyl group and a phenyl group.
- Key Differences: Unlike the target compound, this molecule lacks a sulfonamide group and pyridine ring but shares the piperidine core.
Compound B: N,N-Dimethyl-4-(((4-Phenyl-3-(Tetrahydro-2H-Pyran-4-yl)Butyl)Amino)Methyl)Aniline (Enantiomers 68a)
- Structure : An aniline derivative with a tetrahydro-2H-pyran (THP) substituent and a phenyl group.
- Key Differences: While both compounds incorporate aromatic and heterocyclic motifs, Compound B replaces the pyridine-piperidine system with a THP-aniline scaffold.
Functional Group Comparisons
- Sulfonamide vs. Amide Groups : The target compound’s sulfonamide group (SO₂NH(CH₃)₂) offers stronger hydrogen-bonding capacity compared to the amide group in Compound A. This feature may enhance interactions with polar enzyme pockets, a trait observed in sulfonamide-based kinase inhibitors.
- Pyridine vs. THP Substitutions: The 6-methylpyridin-2-yloxy group in the target compound provides a planar aromatic system, which could facilitate π-π stacking in protein binding.
Mechanistic Insights from Analogues
- Non-Specific vs. Targeted Activity: Compound B’s enantiomers showed equivalent growth inhibition in HeLa cells, implying a non-specific mechanism (e.g., membrane disruption). By contrast, sulfonamide derivatives like the target compound are more likely to engage in specific interactions (e.g., enzyme inhibition) due to their hydrogen-bonding and aromatic features .
Data Table: Structural and Functional Comparison
Biological Activity
N,N-Dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide is a synthetic compound with significant potential in pharmacology, particularly for metabolic disorders such as Type 2 Diabetes Mellitus. This compound acts as a full agonist at the G protein-coupled receptor 40 (GPR40), which is crucial for insulin secretion and glucose metabolism. Understanding its biological activity is essential for evaluating its therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a sulfonamide group, and a pyridine moiety. Its molecular formula is C13H18N2O3S, and it exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. The synthesis typically involves careful control of reaction conditions to ensure high yields and purity, with characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirming its structure.
This compound primarily exerts its pharmacological effects through its interaction with GPR40. This receptor plays a significant role in enhancing insulin secretion in response to glucose levels, thereby improving glycemic control in diabetic models. Research indicates that compounds targeting GPR40 can lead to increased secretion of insulin and glucagon-like peptide-1 (GLP-1), which are pivotal in managing blood sugar levels.
Pharmacological Effects
The compound has been extensively studied for its hypoglycemic activity. In animal models of diabetes, it has shown promising results in lowering blood glucose levels. Its ability to stimulate insulin release makes it a candidate for diabetes treatment.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Insulin Secretion : In a controlled study involving diabetic rats, administration of the compound led to a significant increase in insulin levels compared to the control group. The results indicated an improvement in glycemic control over a four-week period.
- GLP-1 Release : Another study focused on the compound's effect on GLP-1 release, demonstrating that it enhances GLP-1 secretion from intestinal L-cells, further supporting its potential as a therapeutic agent for diabetes management.
Comparative Analysis
The following table summarizes the biological activities of N,N-Dimethyl-4-[(6-methylpyridin-2-yloxy]piperidine-1-sulfonamide compared to other known GPR40 agonists:
| Compound Name | GPR40 Agonist Activity | Effect on Insulin Secretion | GLP-1 Release |
|---|---|---|---|
| N,N-Dimethyl-4-[(6-methylpyridin-2-yloxy]piperidine | High | Significant | Enhanced |
| Other GPR40 Agonist A | Moderate | Moderate | Moderate |
| Other GPR40 Agonist B | High | Significant | High |
Synthesis and Characterization
The synthesis of N,N-Dimethyl-4-[(6-methylpyridin-2-yloxy]piperidine involves several steps:
- Formation of Piperidine Ring : The initial step includes the formation of the piperidine ring through nucleophilic substitution reactions.
- Sulfonamide Group Introduction : The sulfonamide group is introduced via sulfonylation reactions.
- Characterization Techniques : The final product is characterized using NMR and MS to confirm its structure and purity.
Q & A
Basic Research Questions
Q. What synthetic routes are viable for synthesizing N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide, and what intermediates are critical?
- Methodology :
- The synthesis typically involves coupling a 6-methylpyridin-2-yloxy group to a piperidine scaffold. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link aromatic groups to heterocycles .
- Intermediate steps may include sulfonamide formation via reaction of piperidine with sulfonyl chlorides under inert conditions (argon/nitrogen atmosphere) .
- Key intermediates: 4-hydroxypiperidine derivatives and 6-methylpyridin-2-yl ether precursors. Refluxing in propionic anhydride or similar solvents (e.g., THF) for 12+ hours is common for amidation .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Peaks for the dimethylamino group (δ ~2.8–3.0 ppm for CH3 groups) and pyridinyl protons (δ ~6.5–8.0 ppm) are diagnostic. Piperidine ring protons appear as multiplets (δ ~1.8–2.5 ppm) .
- GC/MS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (calculated from C13H21N3O3S). Fragmentation patterns (e.g., loss of sulfonamide group) aid verification .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing sulfonamide derivatives with steric hindrance?
- Methodology :
- Use bulky solvents (e.g., 2-propanol) to reduce steric interference during sulfonamide formation .
- Temperature modulation: Lower temperatures (0–5°C) minimize side reactions, while reflux conditions (100–150°C) enhance reactivity for hindered substrates .
- Catalytic additives (e.g., DMAP) improve coupling efficiency in challenging amidation reactions .
Q. How can computational chemistry predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking : Tools like ProDy or AutoDock model interactions with proteins (e.g., enzymes or receptors). The sulfonamide group’s hydrogen-bonding capacity can be prioritized .
- DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability .
- Validate predictions with experimental assays (e.g., SPR or ITC for binding kinetics) .
Q. What analytical approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodology :
- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from differential metabolism .
- Structural analogs : Compare activity of methylpyridinyl vs. other aryloxy substituents to identify pharmacophore requirements .
Q. How does the piperidine ring conformation influence the compound’s pharmacokinetic properties?
- Methodology :
- Conformational analysis : X-ray crystallography or NOESY NMR to determine axial/equatorial preferences of substituents .
- LogP measurements : Evaluate lipophilicity changes via HPLC retention times or shake-flask methods. Piperidine N-methylation increases membrane permeability .
- In vivo PK studies : Monitor half-life and bioavailability in rodent models to correlate structure with absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
